BenchChemオンラインストアへようこそ!

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

Structure-Activity Relationship Lipophilicity Sulfonamide Analog Comparison

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide (CAS 894069-20-6) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core. This core has been demonstrated to engage the acetyl-lysine binding pocket of bromodomain-containing protein 4 (BRD4), with disclosed triazolo[4,3-b]pyridazine derivatives exhibiting micromolar IC50 values against BRD4 bromodomains.

Molecular Formula C17H15N5O2S2
Molecular Weight 385.46
CAS No. 894069-20-6
Cat. No. B2534023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide
CAS894069-20-6
Molecular FormulaC17H15N5O2S2
Molecular Weight385.46
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H15N5O2S2/c1-2-14-7-10-17(25-14)26(23,24)21-13-5-3-12(4-6-13)15-8-9-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3
InChIKeyCWVURRHTKRTYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide (CAS 894069-20-6): Supplier-Grade Overview


5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide (CAS 894069-20-6) is a synthetic small-molecule sulfonamide built on a [1,2,4]triazolo[4,3-b]pyridazine heterocyclic core [1]. This core has been demonstrated to engage the acetyl-lysine binding pocket of bromodomain-containing protein 4 (BRD4), with disclosed triazolo[4,3-b]pyridazine derivatives exhibiting micromolar IC50 values against BRD4 bromodomains [1]. The compound further incorporates a 5-ethylthiophene-2-sulfonamide moiety linked through a para-substituted phenyl spacer, distinguishing it from many literature-described triazolopyridazine analogs that feature alternative substitution patterns and often lack the sulfonamide-linked thiophene element [2].

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide: Why Near Analogs Cannot Substitute


Seemingly minor structural modifications within the [1,2,4]triazolo[4,3-b]pyridazine series can cause pronounced shifts in target affinity and functional activity. For example, the Kim et al. study directly showed that altering the substituent on the triazolopyridazine core altered BRD4 BD1 IC50 values by more than an order of magnitude among closely related analogs [1]. The Mahmoud et al. work similarly demonstrated that the identity of the pendant aryl-sulfonamide or amide group on the triazolopyridazine scaffold was a critical determinant of dual c-Met/Pim-1 inhibitory potency [2]. Consequently, a generic replacement—such as a 5-methyl analog (e.g., CAS 894986-66-4) or a meta-substituted regioisomer (e.g., CAS 891124-86-0)—cannot be assumed to reproduce the binding profile or physicochemistry of the specifically named compound without head-to-head verification data.

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide: Quantitative Differentiation Evidence


5-Ethyl vs. 5-Methyl Thiophene Substitution: Impact on Lipophilic Ligand Efficiency

Introducing a 5-ethyl group on the thiophene-2-sulfonamide moiety, as opposed to a 5-methyl group, increases the calculated logP contribution by approximately +0.3 to +0.5 log units while adding minimal molecular weight (ΔMW = 14 Da; C17H15N5O2S2, MW 385.46 vs. C16H13N5O2S2, MW 371.44 for the des-ethyl analog) [1][2]. In the context of the triazolopyridazine bromodomain inhibitor series, such a controlled lipophilicity increase has been correlated with enhanced passive permeability without exceeding the physicochemical window deemed acceptable for fragment-to-lead development [1].

Structure-Activity Relationship Lipophilicity Sulfonamide Analog Comparison

Para- vs. Meta-Phenyl Linkage: Conformational Preference for BRD4 Bromodomain Binding

The para-substituted phenyl linker in the target compound enforces a linear geometry that is observed in co-crystal structures of the most potent triazolopyridazine-based BRD4 inhibitors, where the ligand extends from the acetyl-lysine binding pocket toward the ZA channel [1]. Meta-substituted analogs (e.g., 5-ethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide, CAS 891124-86-0) introduce a kink that can be structurally accommodated but often results in reduced complementarity with the hydrophobic shelf of BD1. Although IC50 values for the exact para/meta pair are unavailable, the Kim et al. study demonstrated that regioisomeric alterations on the phenyl linker changed BRD4 BD1 inhibitory IC50 from 8.2 µM to >50 µM across the series [1].

Bromodomain Inhibition X-ray Crystallography Regioisomer Comparison

Triazolo[4,3-b]pyridazine Core Without 3-Position Substituent: Differential Hydrogen-Bonding Capacity

The compound bears an unsubstituted [1,2,4]triazolo[4,3-b]pyridazine core (R1 = H). In the co-crystal structures reported by Kim et al., the triazole N2 atom acts as a hydrogen-bond acceptor to the conserved asparagine (Asn140 in BRD4 BD1), while the pyridazine N5 can also engage a water-mediated hydrogen bond [1]. Introducing a methyl group at the 3-position—as seen in closely related analogs (e.g., CAS 891124-86-0)—eliminates the N2 hydrogen-bond interaction potential and can introduce steric strain with the gatekeeper residue, contributing to the observed ~3–5 fold loss in affinity in the published series [1].

Bromodomain Inhibitor Hydrogen Bonding Scaffold Optimization

5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide: Optimized Application Scenarios


Fragment-Based and Structure-Guided Development of BRD4 Bromodomain Inhibitors

The compound can serve as a rationally designed intermediate for fragment growing or merging campaigns targeting BRD4 BD1. Its unsubstituted triazole core retains the essential Asn140 hydrogen-bond, while the para-linked 5-ethylthiophene-2-sulfonamide moiety provides a vector for substitution into the ZA channel, as inferred from co-crystal structures of related triazolopyridazine inhibitors [1]. Procurement at >95% purity (as specified by major suppliers) supports direct use in AlphaScreen displacement assays and biophysical binding measurements.

Selectivity Profiling Against BET Bromodomain Family Members

Given the subtle structural differences between BRD2, BRD3, BRD4, and BRDT bromodomains, the compound's distinct substitution pattern—ethyl thiophene sulfonamide linked through a para-phenyl spacer—makes it a useful tool for probing BD1 vs. BD2 selectivity within the BET family. The Kim et al. study demonstrated that triazolopyridazine derivatives can exhibit differential binding between BD1 and BD2 [1], and the target compound's architecture is predicted to favor BD1 selectivity based on the ZA channel dimensions.

Kinase Inhibitor Lead Generation Targeting c-Met or Pim-1

The Mahmoud et al. study established that triazolo[4,3-b]pyridazine derivatives bearing aryl-sulfonamide groups can act as dual c-Met/Pim-1 inhibitors with sub-micromolar IC50 values (e.g., compound 4g: c-Met IC50 = 0.163 µM, Pim-1 IC50 = 0.283 µM) [2]. Although the reported compound series differs in the sulfonamide attachment, the target compound retains the core pharmacophoric elements and can be evaluated as an alternative lead in kinase inhibition panels.

Negative Control Compound for 3-Substituted Triazolopyridazine Series

Because the compound lacks a substituent at the triazole 3-position, it can serve as a baseline or negative control analog when evaluating the structure-activity contribution of 3-alkyl or 3-aryl groups in triazolopyridazine-based inhibitors. In the Kim et al. series, the unsubstituted analog showed measurable but weaker BRD4 inhibition compared to some 3-substituted variants [1], providing a defined activity window for comparative SAR studies.

Quote Request

Request a Quote for 5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.